di-tert-Butylchlorosilane

Protecting Group Chemistry Silyl Ether Stability Acidic Hydrolysis

di-tert-Butylchlorosilane (CAS 56310-18-0), also referred to as chloro-di-tert-butylsilane, is an organosilicon compound belonging to the class of hindered trialkylchlorosilanes. Its molecular architecture features a silicon center bearing one chlorine atom, one hydrogen atom, and two bulky tert-butyl groups.

Molecular Formula C8H18ClSi
Molecular Weight 177.76 g/mol
CAS No. 56310-18-0
Cat. No. B1588140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedi-tert-Butylchlorosilane
CAS56310-18-0
Molecular FormulaC8H18ClSi
Molecular Weight177.76 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C(C)(C)C)Cl
InChIInChI=1S/C8H18ClSi/c1-7(2,3)10(9)8(4,5)6/h1-6H3
InChIKeyPRWJWJFNTJLFKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

di-tert-Butylchlorosilane (CAS 56310-18-0): Sourcing Guide and Baseline Identification for Organosilicon Synthesis


di-tert-Butylchlorosilane (CAS 56310-18-0), also referred to as chloro-di-tert-butylsilane, is an organosilicon compound belonging to the class of hindered trialkylchlorosilanes. Its molecular architecture features a silicon center bearing one chlorine atom, one hydrogen atom, and two bulky tert-butyl groups [1]. This sterically demanding structure distinguishes it from less hindered analogs such as tert-butyldimethylchlorosilane (TBDMSCl) and tert-butyldiphenylchlorosilane (TBDPSCl), conferring unique reactivity and stability profiles that are critical in advanced organic synthesis and materials science .

di-tert-Butylchlorosilane: Critical Selection Criteria for Hindered Silyl Protecting Groups


Generic substitution with common silyl chlorides such as TMSCl, TBDMSCl, or even TBDPSCl is not feasible when specific steric and stability requirements are demanded. The dual tert-butyl substitution on di-tert-butylchlorosilane creates a steric environment around the silicon center that is significantly larger than that of the tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS) groups [1]. This heightened steric hindrance directly translates into markedly different rates of silylation and, more critically, deprotection kinetics [2]. As a result, the use of a less bulky analog would fail to achieve the required regioselectivity in complex polyol systems or would lead to premature cleavage under reaction conditions where the di-tert-butylsilyl (DTBS) group remains intact [3].

di-tert-Butylchlorosilane: A Comparative Quantitative Evidence Guide for Scientific Selection


Comparative Acidic Hydrolysis Stability of Silyl Ethers: DTBS vs. TMS and TBDMS

The silyl ether derived from di-tert-butylchlorosilane (DTBS ether) exhibits substantially greater resistance to acidic hydrolysis compared to the widely used tert-butyldimethylsilyl (TBDMS) and trimethylsilyl (TMS) ethers. The TBDMS ether is reported to be approximately 10,000 times more stable towards acidic hydrolysis than the corresponding TMS ether [1]. The di-tert-butylsilyl (DTBS) group, possessing two bulky tert-butyl substituents instead of one tert-butyl and two methyl groups, provides even greater steric shielding of the Si-O bond, resulting in a stability that is typically an order of magnitude greater than that of the TBDMS group .

Protecting Group Chemistry Silyl Ether Stability Acidic Hydrolysis

Selective Silylation of 1,2-Diols: Regioselectivity Enabled by DTBS Steric Bulk

di-tert-Butylchlorosilane is a reagent of choice for the selective protection of internal alcohols or 1,2-diols [1]. Its extreme steric bulk, conferred by the two tert-butyl groups, allows it to discriminate between hydroxyls of similar reactivity in complex polyfunctional molecules [2]. For example, a selective, one-pot protection of the secondary alcohol of a 1,2-diol has been developed using BuLi followed by di-tert-butylchlorosilane to form a cyclic silyl ether [3].

Regioselective Silylation 1,2-Diol Protection Steric Hindrance

Stability to Column Chromatography: Direct Comparison of Silica Gel Compatibility

The di-tert-butyloxysilanes prepared from di-tert-butylchlorosilane and requisite alcohols are reported to be "particularly effective and are generally stable to column chromatography" . This is a critical practical advantage over many other silyl protecting groups (e.g., TMS ethers), which are often unstable on silica gel and undergo hydrolysis during purification, leading to significant loss of product [1].

Chromatographic Stability Silyl Ether Robustness Purification Compatibility

Performance in PET Tracer Synthesis: High-Yield 18F-Labeling Via Silicon-Based Prosthetic Groups

di-tert-Butylchlorosilane serves as a key building block for the synthesis of silicon-fluoride acceptor (SiFA) prosthetic groups used in the 18F-labeling of peptides for positron emission tomography (PET) imaging [1]. In a specific study, di-tert-butylchlorosilane was reacted with 4-bromophenol to yield 4-(di-tert-butylsilanyl)phenol, which was further elaborated to a glycerol scaffold in 63% yield [2]. The bulky tert-butyl groups enhance the in vivo stability of the Si-18F bond, a critical parameter for the success of SiFA-based radiotracers compared to less sterically hindered silicon analogs [3].

Radiopharmaceuticals PET Imaging 18F-Labeling

di-tert-Butylchlorosilane: Priority Application Scenarios for Research and Industrial Use


Synthesis of Highly Stable and Regioselective Protecting Groups for Complex Natural Product Total Synthesis

The exceptional steric hindrance of di-tert-butylchlorosilane-derived protecting groups makes it the reagent of choice for advanced total synthesis projects. Its ability to selectively protect a secondary hydroxyl in the presence of a primary one, as demonstrated in 1,2-diol systems [1], and its superior stability to acidic hydrolysis and column chromatography are indispensable for navigating the intricate functional group manipulations required in complex natural product assembly. Researchers aiming for high overall yields and reduced purification burdens should prioritize this reagent over less hindered alternatives [2].

Development of Silicon-Fluoride Acceptor (SiFA) Based PET Tracers for In Vivo Imaging

For radiochemistry and molecular imaging laboratories, di-tert-butylchlorosilane is a critical precursor for constructing SiFA prosthetic groups. The resulting 18F-labeled silicon-based prosthetic groups exhibit the necessary in vivo stability for PET imaging applications [3]. The 63% yield achieved in the synthesis of a key intermediate [4] underscores its practical utility in generating sufficient quantities of high-purity radiotracers for preclinical and clinical studies, a decisive factor in the procurement decision for this specialized application.

Preparation of Sterically Hindered Organosilicon Monomers for Advanced Polymer Synthesis

In polymer and materials science, di-tert-butylchlorosilane is utilized to introduce a di-tert-butylsilyl group into monomers for ring-opening metathesis polymerization (ROMP) and other controlled polymerization techniques [5]. The steric bulk of the DTBS group influences polymer tacticity, backbone rigidity, and thermal stability, enabling the creation of specialty polyolefins and polysiloxanes with tailored properties that cannot be achieved using less bulky silyl monomers [6].

Scalable Synthesis of High-Value Organosilicon Building Blocks and Intermediates

Beyond its role as a protecting group reagent, di-tert-butylchlorosilane is a versatile building block for synthesizing a variety of organosilicon compounds, including di-tert-butylsilanediol [7] and di-tert-butyloxysilanes . These derivatives are valuable as hydrogen transfer agents and in the preparation of specialized siloxane materials. Industrial procurement managers should consider di-tert-butylchlorosilane for its ability to access a unique chemical space of sterically hindered silicon compounds that are not readily available from other silyl chloride precursors.

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